4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAIYDKFAPPJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromobenzoic acid.
Suzuki-Miyaura Coupling: The 4-bromobenzoic acid undergoes a Suzuki-Miyaura coupling reaction with 3-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The aminomethyl group can interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to neurotransmission, inflammation, or cell signaling, depending on its specific application.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs differ in substituent positions and functional groups, impacting their physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Hydrochloride Salts: All compounds exhibit enhanced water solubility compared to their free base forms. Cetraxate Hydrochloride (), a structurally related propanoic acid derivative, is sparingly soluble in water but soluble in methanol, suggesting similar trends for benzoic acid analogs.
- Molecular Weight Impact : Higher molecular weight compounds (e.g., ) may exhibit lower solubility in polar solvents.
Biological Activity
4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known as 3-[3-(aminomethyl)phenyl]benzoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a benzoic acid core with an aminomethyl group attached to a phenyl ring, which is critical for its biological activity. Its chemical formula is .
The biological activity of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which can lead to altered cellular pathways. For instance, it is noted for its potential to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression .
- Receptor Modulation : The compound may also modulate the function of receptors involved in pain and inflammation, suggesting its utility as an analgesic and anti-inflammatory agent .
Anti-inflammatory and Analgesic Effects
Research indicates that 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride exhibits anti-inflammatory properties. Preliminary studies suggest that it can influence pathways related to pain modulation, making it a candidate for further investigation as an analgesic .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown inhibitory activity against various cancer cell lines:
- Cytotoxicity : The compound was tested against hematological and solid tumor cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .
- Kinase Inhibition : It has been reported to inhibit multiple receptor tyrosine kinases (RTKs), including EGFR and VEGFR2, with inhibition percentages ranging from 16% to 92% at concentrations as low as 10 nM .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value indicating potent growth inhibition. This suggests a promising role in cancer therapy .
- Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinities of the compound with various protein kinases, supporting its potential as a targeted therapy for cancers associated with RTK dysregulation .
Summary of Biological Activities
| Activity Type | Effect | IC50/Concentration |
|---|---|---|
| Anti-inflammatory | Pain modulation | Not specified |
| Anticancer | Cytotoxicity against MCF-7 | IC50 < 10 µM |
| Kinase Inhibition | EGFR Inhibition | Up to 92% at 10 nM |
| VEGFR2 Inhibition | 16% - 48% at 10 nM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride, and how can purity be optimized?
- Methodology :
- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the aminomethylphenyl group to the benzoic acid core, followed by HCl salt formation .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) and validate purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and elemental analysis (targeting ≤0.3% deviation for C, H, N) .
- Yield Optimization : Screen reaction temperatures (45–80°C) and catalysts (e.g., Pd(PPh₃)₄) to minimize side products .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm) and the aminomethyl group (δ 3.9–4.2 ppm). IR spectroscopy can confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
- X-ray Crystallography : For crystalline batches, determine bond angles and salt conformation to validate the hydrochloride form .
Q. What standard protocols ensure safe handling and storage of this compound?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Conduct stability studies using accelerated aging (40°C/75% RH for 1 month) to assess shelf life .
- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to PubChem safety data (e.g., LD50 estimates) for risk assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity across studies?
- Methodology :
- Assay Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to compare enzyme inhibition or receptor binding data .
- Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column) to isolate stereoisomers, as impurities in the aminomethyl group may skew bioactivity .
- Solubility Adjustments : Pre-treat the compound with DMSO/cosolvents (e.g., PEG 400) to ensure consistent bioavailability in cellular assays .
Q. What strategies optimize synthetic routes for large-scale research applications?
- Methodology :
- Design of Experiments (DOE) : Apply factorial design to test variables (e.g., stoichiometry, solvent polarity) and identify critical parameters .
- Catalyst Screening : Compare Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency using GC-MS to track intermediates .
- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to detect reaction endpoints and minimize over-reaction .
Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?
- Methodology :
- Kinetic Analysis : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ⁴H on the aminomethyl group) to track metabolic pathways via LC-MS .
- Molecular Docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., kinases) and validate with mutagenesis studies .
Q. What methods are effective for synthesizing derivatives to enhance material science applications?
- Methodology :
- Functionalization : Introduce substituents (e.g., nitro, fluoro) via electrophilic aromatic substitution to modify electronic properties for polymer composites .
- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form MOFs; characterize porosity via BET surface area analysis .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
